molecular formula C18H17N5 B12561945 3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole CAS No. 200205-80-7

3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole

Cat. No.: B12561945
CAS No.: 200205-80-7
M. Wt: 303.4 g/mol
InChI Key: XDNFQANLIVTZPM-UHFFFAOYSA-N
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Description

3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole is a compound that belongs to the class of imidazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

The synthesis of 3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole typically involves the condensation of carbazole with imidazole derivatives under specific reaction conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions with a suitable solvent. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include signal transduction pathways and other cellular processes .

Comparison with Similar Compounds

3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole can be compared with other imidazole derivatives, such as:

Properties

CAS No.

200205-80-7

Molecular Formula

C18H17N5

Molecular Weight

303.4 g/mol

IUPAC Name

3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole

InChI

InChI=1S/C18H17N5/c1-3-15-13(9-11(1)17-19-5-6-20-17)14-10-12(2-4-16(14)23-15)18-21-7-8-22-18/h1-4,9-10,23H,5-8H2,(H,19,20)(H,21,22)

InChI Key

XDNFQANLIVTZPM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=NCCN5

Origin of Product

United States

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